![molecular formula C12H11N3O3 B12902128 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 105223-88-9](/img/structure/B12902128.png)
1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3, a nitrophenyl group at position 4, and an ethanone group at position 1 of the pyrazole ring. The compound’s molecular formula is C12H11N3O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazole can be synthesized by reacting hydrazine hydrate with acetylacetone in the presence of an acid catalyst.
Nitration: The phenyl group on the pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Acylation: Finally, the ethanone group is introduced at position 1 of the pyrazole ring through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Carboxy-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone.
科学的研究の応用
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the ethanone group at position 1.
1-(3-Methyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: Contains an amino group instead of a nitro group.
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the nitro group on the phenyl ring.
Uniqueness
1-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the presence of both the nitro group and the ethanone group, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
105223-88-9 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
InChIキー |
KOJMENTVAHIMKO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


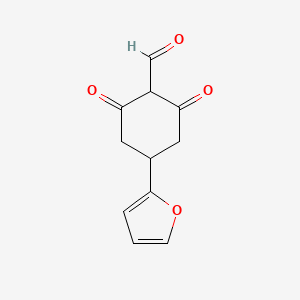
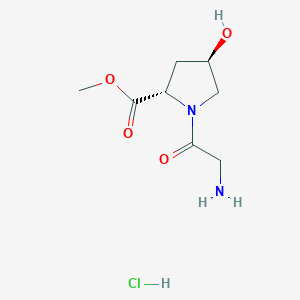
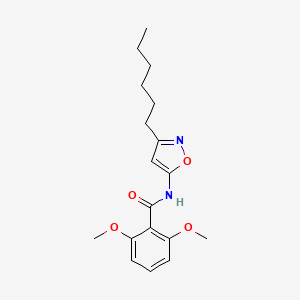
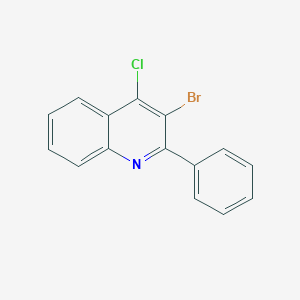
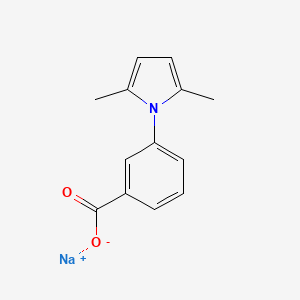
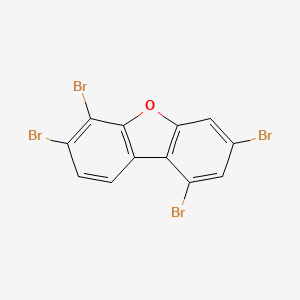
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
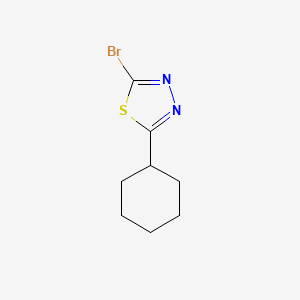
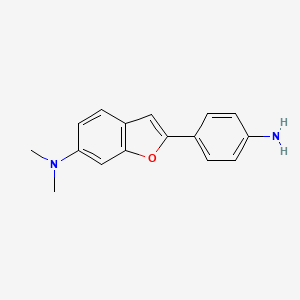
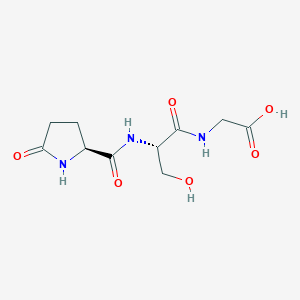
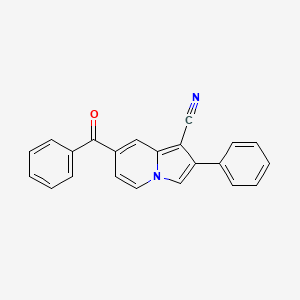

![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)

